(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid: is a chiral amino acid derivative with a unique cyclobutyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a protected glycine derivative with a cyclobutyl-containing electrophile, followed by deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as flow chemistry and the use of continuous reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group or the cyclobutyl ring.
Reduction: Reduction reactions may target the carboxyl group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid can serve as a building block for the synthesis of more complex molecules
Biology: This compound may be used in the study of enzyme-substrate interactions, particularly those involving amino acids and their derivatives. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The cyclobutyl ring structure may impart unique pharmacokinetic properties, enhancing the efficacy and selectivity of therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The cyclobutyl ring may play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid: The enantiomer of the compound, differing in stereochemistry.
Cyclobutylalanine: A similar amino acid with a cyclobutyl ring but lacking the specific substitution pattern of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid.
Cyclobutylglycine: Another related compound with a cyclobutyl ring and different functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity. Its chiral nature and cyclobutyl ring structure make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
BMMSEIZQWPNKMW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CCC1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1(CCC1)CC(C(=O)O)N |
Origin of Product |
United States |
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